Tetracenomycin X

Description

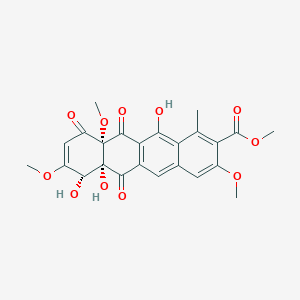

Structure

2D Structure

3D Structure

Properties

CAS No. |

121245-07-6 |

|---|---|

Molecular Formula |

C24H22O11 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3,8,10a-trimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1 |

InChI Key |

QSPIPUXWSNFXCK-AGILITTLSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Isomeric SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Synonyms |

tetracenomycin X |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Tetracenomycin X

Identification from Natural Sources: Marine-Derived Actinomycetes

The initial discovery of Tetracenomycin X is rooted in the exploration of microbial diversity from unique environmental niches. Researchers have successfully isolated this compound from actinomycete strains derived from marine sediments and other specific ecological sources.

One notable producer is the marine sediment-derived actinomycete, Saccharothrix sp. strain 10-10. nih.govucr.eduresearchgate.net Crude extracts from the fermentation broth of this strain demonstrated significant antibacterial properties, which prompted further investigation into its secondary metabolite profile. nih.govucr.eduresearchgate.net This investigation ultimately led to the identification of this compound. nih.govucr.eduresearchgate.net Another identified producer of this compound is the actinobacterial strain Amycolatopsis sp. A23, which was isolated from an adult ant, Camponotus vagus. researchgate.net The exploration of such unique ecological niches highlights the importance of bioprospecting in the discovery of novel natural products. frontiersin.orgmdpi.com

In addition to this compound, related congeners have also been isolated from these strains. For instance, 6-hydroxythis compound was co-produced by Amycolatopsis sp. A23, and a variety of other tetracenomycin analogues, including saccharothrixones, have been identified from Saccharothrix sp. 10-10. chemrxiv.orgmdpi.comacs.org

Genome Mining and PCR-Based Gene Sequence Analysis for Producer Strain Identification

Modern genome mining techniques have been instrumental in the targeted discovery of this compound. ugr.esmdpi.com This approach involves analyzing the genome of a microorganism to identify biosynthetic gene clusters (BGCs) responsible for the production of specific classes of secondary metabolites. ugr.esmdpi.com

In the case of Saccharothrix sp. 10-10, a genome-mining and PCR-based experiment was conducted, targeting genes that encode key enzymes in secondary metabolite biosynthesis. nih.govucr.eduresearchgate.net This analysis revealed the strain's potential to produce tetracenomycin-like compounds, guiding the subsequent chemical investigation that successfully isolated this compound. nih.govucr.eduresearchgate.net This gene-guided approach accelerates the discovery process by linking genetic potential to chemical output. frontiersin.org

Similarly, the analysis of the complete genome sequence of Amycolatopsis sp. A23 identified the tetracenomycin biosynthetic gene cluster, confirming its role as a producer. chemrxiv.orgresearchgate.net These genomic tools not only help in identifying producer strains but also provide insights into the biosynthetic pathways of these complex molecules. researchgate.netnih.gov

Cultivation and Fermentation Optimization for this compound Production

Once a producer strain is identified, optimizing its growth and production of the target compound is a critical step. This involves refining the cultivation and fermentation conditions, such as media composition, temperature, and incubation time.

For the production of this compound from Amycolatopsis sp. A23, a two-stage cultivation process has been described. researchgate.net An initial pre-culture is grown in Org79 medium for 2 days at 28°C. researchgate.net This is then used to inoculate a larger volume of the same medium, which is incubated for an extended period of 21 days at 28°C without shaking to allow for compound production. chemrxiv.orgresearchgate.net The use of specific media and static incubation are key parameters for maximizing yield. researchgate.net

In another example, the production of related compounds by Streptomyces sp. strain C5 involved growth in nutrient-rich media for 5-7 days. scispace.com Optimization of fermentation conditions is a multifaceted process, and factors like the carbon source and the addition of elicitors such as ethanol (B145695) or DMSO can significantly influence the production of polyketides like tetracenomycins. mdpi.comnih.govtandfonline.comairccse.com

Table 1: Cultivation Parameters for this compound Producing Strains

| Parameter | Amycolatopsis sp. A23 | Saccharothrix sp. 10-10 |

|---|---|---|

| Medium | Org79 Medium | Not specified in detail, but fermentation broth used. nih.govucr.edu |

| Temperature | 28°C | 28°C chemrxiv.orgresearchgate.net |

| Incubation Time | 2 days (preculture), 21 days (production) | Not specified in detail. |

| Agitation | Shaking for preculture, static for production | Not specified in detail. |

Chromatographic Purification Techniques for Compound Isolation

The final stage in obtaining pure this compound involves a multi-step purification process using chromatographic techniques. These methods separate the target compound from other metabolites in the crude extract based on physical and chemical properties.

A common initial step is solid-phase extraction. For instance, the culture broth of Amycolatopsis sp. A23 was subjected to gravity-force reverse-phase chromatography using an LPS500H sorbent (polyvinylbenzene). chemrxiv.orgresearchgate.net Elution was performed with a gradient of acetonitrile (B52724) solutions (10%, 25%, 50%, and 75%). chemrxiv.orgresearchgate.net

The fractions containing the target compound, typically identified by their bioactivity or analytical profile, are then subjected to further purification. mdpi.com High-performance liquid chromatography (HPLC) is a crucial tool for this final purification. acs.org Preparative HPLC with a C18 column is frequently used. chemrxiv.orgresearchgate.net For example, fractions from the initial chromatography of the Amycolatopsis sp. A23 extract were purified via isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA). chemrxiv.orgresearchgate.net The purity of the final fractions is confirmed using analytical HPLC before the compound is lyophilized to obtain a solid powder. chemrxiv.orgresearchgate.net

Table 2: Chromatographic Purification Steps for this compound from Amycolatopsis sp. A23

| Step | Technique | Stationary Phase | Mobile Phase |

|---|---|---|---|

| Initial Fractionation | Gravity-Force Reverse-Phase Chromatography | LPS500H sorbent (polyvinylbenzene) | Stepwise gradient of 10, 25, 50, 75% acetonitrile |

| Final Purification | Preparative HPLC | Agilent ZORBAX SB-C18 (250×21.2 mm, 7 µm) | Isocratic: 42% Acetonitrile, 0.1% TFA |

Biosynthetic Pathways and Metabolic Engineering of Tetracenomycin X

Architecture and Function of the Type II Polyketide Synthase (PKS) System

The core structure of tetracenomycins is assembled by a Type II polyketide synthase (PKS) system. nih.govnih.gov These systems are multi-enzyme complexes that construct polyketide chains from simple acyl-CoA precursors. metabolomicsworkbench.org The biosynthesis of the tetracenomycin backbone is initiated by the minimal PKS cassette, which in the related elloramycin (B1244480) pathway, consists of the ElmKLM proteins. wikipedia.orgwikipedia.orgnih.gov This minimal PKS catalyzes the condensation of one starter unit of acetyl-CoA with nine extender units of malonyl-CoA to form a decaketide poly-β-ketothioester intermediate. wikipedia.orgnih.govnih.gov

The key components of this Type II PKS are:

Ketosynthase (KS) and Chain Length Factor (CLF): These proteins, such as TcmK and TcmL, form a heterodimer (KS-CLF) that is central to the synthesis. metabolomicsworkbench.orgnih.gov The KS possesses an active site cysteine that binds the growing polyketide chain, while the CLF is crucial for determining the final chain length of the polyketide. metabolomicsworkbench.org

Acyl Carrier Protein (ACP): An ACP, like TcmM, shuttles the malonyl extender units to the KS-CLF complex. nih.gov

Once the linear polyketide chain is synthesized, it undergoes a series of cyclization and aromatization reactions catalyzed by specific cyclase enzymes, such as TcmN and ElmNIJ, to form the characteristic four-ring (tetracyclic) aromatic structure of the tetracenomycin core. wikipedia.orgwikipedia.orgnih.gov The tcm and act gene clusters, responsible for tetracenomycin and actinorhodin (B73869) biosynthesis respectively, are the foundational models for understanding Type II PKS systems. nih.gov

Enzymatic Steps and Genetic Determinants in Tetracenomycin X Biosynthesis

Following the initial construction of the polyketide backbone, a series of tailoring enzymes modify the core structure to produce the final, bioactive compound. These modifications include methylation, glycosylation, and hydroxylation, each carried out by specific enzymes encoded within the biosynthetic gene cluster.

Role of Specific Methyltransferases: tcmO 8-O-methyltransferase and tcmD 12-O-methyltransferase

Methylation is a critical step in the biosynthesis of this compound, and two key enzymes, tcmO and tcmD, play specific roles.

tcmO 8-O-methyltransferase: The tcmO gene encodes an O-methyltransferase that specifically catalyzes the methylation of the hydroxyl group at the C-8 position of the tetracenomycin core. wikipedia.org The biosynthesis of Tetracenomycin C diverges from other intermediates at the tetracenomycin B3 stage, where TcmO methylates the 8-position to form tetracenomycin E. wikipedia.org

tcmD 12-O-methyltransferase: tcmD is a recently identified gene that encodes a 12-O-methyltransferase. wikipedia.orgnih.gov This enzyme is crucial for the final step in the formation of this compound. It acts on 8-demethyl-tetracenomycin C, diverting the pathway towards the production of the more potent analog, this compound. wikipedia.org The heterologous expression of tcmD has been shown to significantly increase the production of this compound. wikipedia.org

Investigation of Glycosyltransferase (ElmGT) Functionality and Substrate Promiscuity

Glycosylation, the attachment of sugar moieties, is another key modification in the biosynthesis of related compounds like elloramycin, and the enzyme responsible, ElmGT, exhibits remarkable properties. ElmGT is a glycosyltransferase that attaches a TDP-L-rhamnose sugar to the 8-hydroxyl group of the aglycone 8-demethyltetracenomycin C. wikipedia.orglipidmaps.orgnih.govuni-heidelberg.de

A defining feature of ElmGT is its broad substrate promiscuity. wikipedia.orgnih.govsigmaaldrich.com It is known to be a "sugar donor flexible" glycosyltransferase, capable of transferring a wide variety of TDP-deoxysugar substrates. wikipedia.orgnih.gov This includes TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars, and even branched-chain deoxysugars in both D- and L-configurations. wikipedia.orgnih.gov This flexibility has been exploited in combinatorial biosynthesis to generate over 20 different glycosylated derivatives of the tetracenomycin core. wikipedia.org Site-directed mutagenesis of residues within the enzyme's binding region has been shown to modulate this flexibility, allowing for more precise control over the transferred sugar. nih.govmetabolomicsworkbench.org

Contributions of Other Biosynthetic Enzymes (e.g., ElmKLM, ElmNII, ElmP, ElmG)

Beyond the core PKS and specific methyltransferases, a suite of other enzymes contributes to the final structure of tetracenomycin-class molecules. wikipedia.orgnih.gov

| Enzyme | Gene(s) | Function |

| Minimal Polyketide Synthase | ElmKLM | Condenses 1 acetyl-CoA and 9 malonyl-CoA units to form the initial decaketide chain. wikipedia.orgnih.gov |

| Cyclases/Aromatases | ElmNIJ | Catalyze the cyclization and aromatization of the poly-β-ketothioester intermediate to form the tetracyclic ring system. wikipedia.orgnih.gov |

| Oxygenase | ElmH | Oxidatively modifies the cyclized intermediate. wikipedia.orgnih.gov |

| 3-O-methyltransferase | ElmNII | Performs O-methylation at the 3-position of the aglycone. wikipedia.org |

| 9-O-methyltransferase | ElmP | Catalyzes O-methylation at the 9-position. wikipedia.org |

| Hydroxylase | ElmG | Carries out a triple hydroxylation of a late-stage intermediate to yield 8-demethyltetracenomycin C. wikipedia.orgwikipedia.orgnih.gov |

The sequential action of these enzymes builds the complex aglycone that serves as the substrate for the final glycosylation and methylation steps.

Precursor Supply Engineering Strategies for Enhanced this compound Production

The production yield of secondary metabolites like this compound is often limited by the availability of primary metabolic precursors. uni.luhmdb.canih.gov Metabolic engineering strategies aimed at increasing the intracellular pools of these precursors are therefore crucial for enhancing production. nih.govfishersci.ca

Modulation of Central Carbon Metabolism for Acetyl-CoA and Malonyl-CoA Pools

The biosynthesis of the tetracenomycin polyketide chain requires a significant flux of acetyl-CoA (as the starter unit) and malonyl-CoA (as the extender unit). wikipedia.orgmetabolomicsworkbench.org Several metabolic engineering strategies have been successfully employed to increase the supply of these vital precursors. wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.org

Key strategies include:

Overexpression of Acetyl-CoA Carboxylase (ACCase): The enzyme acetyl-CoA carboxylase (encoded by genes such as accA2BE) catalyzes the conversion of acetyl-CoA to malonyl-CoA. wikipedia.orgfishersci.cawikipedia.org Overexpressing the accA2BE complex under the control of a strong constitutive promoter has been shown to enhance the production of malonyl-CoA, leading to a significant increase in the yield of polyketides like tetracenomycin. wikipedia.orgwikipedia.org This strategy has resulted in up to a 6-fold increase in the production of related polyketides. wikipedia.org

Overexpression of Acyltransferase: An acyltransferase, encoded by the gene sco6196, acts as a metabolic switch. wikipedia.orgnih.gov It mobilizes triacylglycerols to the β-oxidation pathway, which increases the intracellular supply of acetyl-CoA. wikipedia.orgwikipedia.org Co-expression of this enzyme with the ACCase complex can create a synergistic effect, boosting the pools of both acetyl-CoA and malonyl-CoA and leading to improved tetracenomycin production titers. wikipedia.orguni.lu

These rational, targeted approaches provide a powerful means of overcoming precursor limitations and enhancing the production of valuable compounds like this compound in heterologous hosts such as Streptomyces coelicolor. wikipedia.orgwikipedia.org

Genetic Interventions for Improved Oxygen Utilization (e.g., vhb hemoglobin)

Efficient production of complex secondary metabolites like this compound in submerged fermentations is often limited by the availability of dissolved oxygen. To address this, researchers have employed genetic engineering strategies to enhance oxygen utilization in the host organism, Streptomyces coelicolor. One notable approach involves the heterologous expression of the Vitreoscilla stercoraria hemoglobin gene (vhb). nih.govnih.govfrontiersin.org

Studies have demonstrated that the introduction of the vhb gene, under the control of its native oxygen-sensitive promoter, can lead to increased production of various secondary metabolites in Streptomyces species. nih.govfrontiersin.orggoogle.com In the context of tetracenomycin biosynthesis, the engineering of a vhb gene cassette into the S. coelicolor chromosome was part of a broader metabolic engineering strategy. This strategy also included the overexpression of genes involved in precursor supply, such as acetyl-CoA carboxylase, to create a more robust production platform. nih.govnih.gov The rationale is that by alleviating oxygen limitation, the engineered strain can more efficiently channel metabolic precursors towards the synthesis of the tetracenomycin backbone. nih.gov

Heterologous Expression Systems for this compound and Analog Production

The production of this compound and its analogs has been significantly advanced through the development and application of heterologous expression systems. nih.govnih.gov These systems involve transferring the biosynthetic gene cluster for tetracenomycin from its native producer, such as Streptomyces glaucescens, into a more genetically tractable and high-producing host, like Streptomyces coelicolor. nih.govdntb.gov.ua The use of a host like S. coelicolor M1146, which has had its native biosynthetic gene clusters for other polyketides deleted, provides a "clean" background, channeling metabolic resources towards the production of the desired tetracenomycin compounds. nih.gov

Initial efforts in heterologous expression utilized cosmid-based systems, which, while successful in producing tetracenomycin and its derivatives, suffered from instability issues. nih.gov To overcome this, integrating vectors have been developed to ensure the stable expression of the biosynthetic genes by incorporating them directly into the host chromosome. nih.govnih.gov This approach has led to the creation of improved and more reliable production strains. nih.gov

Development and Application of BioBricks® Genetic Toolboxes for Pathway Assembly

A significant leap forward in the engineering of tetracenomycin production has been the development of a BioBricks® compatible genetic toolbox. nih.govnih.govresearchgate.net This standardized approach allows for the rapid assembly and testing of various genetic components, including promoters, biosynthetic genes, and regulatory elements, in a modular fashion. nih.govresearchgate.netacs.org

The BioBricks® system has been instrumental in engineering the tetracenomycin pathway in S. coelicolor. nih.govresearchgate.net Researchers have created a suite of integrating vectors based on different actinophage integrase systems (e.g., VWB, TG1, and SV1), enabling the stable insertion of multiple gene cassettes at different locations within the host chromosome. nih.govnih.gov This toolbox has been used to systematically modulate the tetracenomycin biosynthetic pathway by overexpressing key genes. For instance, genes for precursor supply and oxygen utilization have been assembled into BioBricks® compatible constructs and introduced into the S. coelicolor host. nih.gov

This modular platform not only facilitates the optimization of this compound production but also provides a robust framework for combinatorial biosynthesis to generate novel analogs. nih.govnih.govresearchgate.net The compatibility with the BioBricks® standard (specifically RFC 10) ensures that different genetic parts can be easily interchanged, accelerating the design-build-test cycle of metabolic engineering. nih.gov The development of these toolboxes has created versatile platforms for producing not only tetracenomycins but also other polyketides like anthracyclinones. acs.orgnih.govmorressier.com

Combinatorial Biosynthesis Approaches for Generating Novel Tetracenomycin Derivatives

Combinatorial biosynthesis is a powerful strategy that leverages the modularity of biosynthetic pathways to create novel chemical structures. In the context of tetracenomycin, this approach involves "mixing and matching" genes from different pathways to generate new derivatives with potentially improved or altered biological activities. nih.govutupub.fi

The heterologous expression platform in S. coelicolor has been a cornerstone for these efforts. nih.gov By introducing genes from other polyketide or deoxysugar biosynthetic pathways, researchers have successfully generated a variety of new tetracenomycin analogs. nih.govnih.govacs.org For example, the co-expression of the tcmO methyltransferase with the oxygenase urdE resulted in the production of 6-hydroxy-tetracenomycin C. nih.govnih.gov

Furthermore, the promiscuity of certain enzymes within the tetracenomycin pathway, such as the glycosyltransferase ElmGT, has been exploited. acs.orgcore.ac.uk ElmGT has been shown to accept a wide range of TDP-deoxysugar donors, enabling the creation of novel glycosylated tetracenomycin derivatives when co-expressed with heterologous deoxysugar biosynthetic gene cassettes. nih.govacs.org This has led to the production of compounds like 8-O-d-glucosyl-tetracenomycin C and 8-O-d-olivosyl-tetracenomycin C. nih.govacs.org These combinatorial approaches, facilitated by the BioBricks® toolbox, are paving the way for the systematic exploration of the chemical space around the tetracenomycin scaffold, which is crucial for structure-activity relationship studies. nih.govresearchgate.net

Metagenomics and Genetic Engineering Approaches for New Tetracenomycin Analogs (e.g., Tetracenomycin Y)

Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, offers a vast and largely untapped resource for discovering novel biosynthetic pathways and, consequently, new natural products. nih.govfrontiersin.orgfrontiersin.org This approach bypasses the need to culture microorganisms, many of which are not amenable to laboratory cultivation. nih.govresearchgate.net

In the search for new tetracenomycin analogs, metagenomic libraries derived from soil DNA have been screened for genes encoding polyketide synthases (PKSs). nih.gov By using degenerate PCR primers targeting conserved regions of PKS genes, researchers can identify novel gene fragments. These fragments can then be incorporated into existing biosynthetic pathways to create hybrid PKSs and generate new compounds. nih.gov For example, novel ketosynthase genes discovered through metagenomics have been swapped into the tetracenomycin biosynthetic pathway to produce new polyketide structures. nih.gov

A concrete example of this strategy leading to a new tetracenomycin derivative is the discovery of Tetracenomycin Y. The regulated expression of a type II polyketide gene cluster, identified from an environmental DNA library, in a Streptomyces host led to the production of this new analog. nih.gov This highlights the potential of combining metagenomics with heterologous expression to expand the chemical diversity of the tetracenomycin family. researchgate.netnih.gov These approaches not only provide access to novel chemical scaffolds but also to new tailoring enzymes that can be used in combinatorial biosynthesis to further modify known compounds like this compound. nih.govpnas.orguva.es

Molecular Mechanism of Action of Tetracenomycin X

Ribosomal Inhibition as a Primary Target

Contrary to earlier beliefs that classified it with DNA-damaging agents like doxorubicin, Tetracenomycin X does not trigger the SOS response or inhibit DNA synthesis in living cells. biorxiv.orgbiorxiv.org Instead, its mode of action is the inhibition of protein synthesis, a characteristic it shares with antibiotics like tetracycline (B611298), though their binding sites and mechanisms differ significantly. phys.orgbiorxiv.org

Specific Binding to the Large Ribosomal Subunit and Polypeptide Exit Tunnel

This compound specifically targets the large (50S) ribosomal subunit, a key component of the bacterial protein synthesis machinery. nih.govphys.org Cryo-electron microscopy has revealed that TcmX binds within the nascent polypeptide exit tunnel (NPET) of the ribosome. nih.govphys.orgrcsb.org This binding site is distinct and previously unappreciated, located adjacent to the binding sites of well-known antibiotics such as macrolides and streptogramins B. nih.govphys.org

The TcmX molecule, with its tetracyclic chromophore, stacks onto a non-canonical base pair formed by 23S rRNA residues U1782 and U2586 (E. coli numbering). nih.govbiorxiv.org This interaction anchors the drug within the exit tunnel, a critical passageway for the newly synthesized polypeptide chain. nih.govphys.org The unique location of this binding site suggests a low probability of cross-resistance with other known protein synthesis inhibitors. phys.org

Inhibition of Bacterial Protein Synthesis

By binding within the polypeptide exit tunnel, this compound obstructs the path of the elongating nascent polypeptide chain. nih.govcolab.ws While it allows for the synthesis of short oligopeptides, further extension is blocked, leading to a halt in protein production. nih.govrcsb.orgpdbj.org This inhibition of the elongation step of protein synthesis is the primary mechanism of its antibacterial activity. biorxiv.orgbiorxiv.org The ability of TcmX to inhibit protein synthesis has been demonstrated in both bacterial systems and human cell lysates. biorxiv.orgresearchgate.net

Context-Dependent Translational Arrest by this compound

The inhibitory action of this compound is not uniform but rather depends on the specific amino acid sequence of the nascent polypeptide being synthesized. biorxiv.orgcolab.wsresearchgate.net This context-dependent inhibition is a key feature of its mechanism.

Sequence-Specific Inhibition at Gln-Lys (QK) Motifs

Research has shown that this compound primarily causes translational stalling at specific dipeptide motifs within the nascent chain, most notably Gln-Lys (QK). biorxiv.orgcolab.wsresearchgate.netresearchgate.net When a Gln-Lys sequence is at the C-terminus of the growing polypeptide chain positioned in the peptidyl-tRNA (P-site) of the ribosome, TcmX induces a potent translational arrest. biorxiv.orgbiorxiv.orgresearchgate.net This sequence-specific stalling is a hallmark of its inhibitory action. biorxiv.orgcolab.ws

Sequestration of the 3' Adenosine (B11128) of Peptidyl-tRNA During Translation

The structural basis for the translational arrest at QK motifs involves an unusual and intricate mechanism. biorxiv.orgresearchgate.net Cryo-EM structures have revealed that in the presence of TcmX and a QK-containing nascent peptide, the 3' adenosine of the peptidyl-tRNA (specifically peptidyl-tRNALys) is sequestered into the drug-occupied nascent polypeptide exit tunnel. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

This sequestration dramatically alters the geometry of the peptidyl transferase center (PTC), the active site of the ribosome responsible for peptide bond formation. biorxiv.orgresearchgate.net The distance between the attacking amine of the incoming aminoacyl-tRNA in the A-site and the ester bond of the peptidyl-tRNA in the P-site is increased to approximately 5.2 Å, rendering peptide bond formation highly unlikely. biorxiv.orgresearchgate.net Furthermore, a salt bridge forms between the attacking amine and the backbone phosphate (B84403) of the P-site tRNA's residue A76, which likely leads to the protonation of the α-amino group, further preventing it from acting as a nucleophile. biorxiv.orgresearchgate.net This disruption of the PTC, stabilized by a network of interactions between TcmX, the QK-containing peptidyl-tRNA, and the ribosome, is the direct cause of the inhibition of peptide bond formation. biorxiv.org

Comparative Analysis with Other Ribosomal Inhibitors

The mechanism of this compound, while unique, shares some characteristics with other classes of antibiotics that target the ribosomal exit tunnel.

| Feature | This compound | Macrolides (e.g., Erythromycin) | Lincosamides (e.g., Clindamycin) | Streptogramins (e.g., Quinupristin/Dalfopristin) |

| Binding Site | Large ribosomal subunit, polypeptide exit tunnel (adjacent to macrolide site). nih.govphys.org | Large ribosomal subunit, polypeptide exit tunnel. colab.wsmims.com | Large ribosomal subunit, overlapping with macrolides. wikipedia.org | Large ribosomal subunit, two distinct sites. wikipedia.orgnewdrugapprovals.orgmdwiki.org |

| Primary Mechanism | Inhibition of peptide bond formation via sequestration of peptidyl-tRNA. biorxiv.orgresearchgate.net | Blockage of the polypeptide exit tunnel, inhibiting elongation. mims.com | Inhibition of ribosomal translocation. wikipedia.org | Dalfopristin inhibits peptidyl transfer; Quinupristin blocks elongation and causes release of incomplete chains. mdwiki.orgmims.com |

| Context Dependence | Sequence-specific stalling, primarily at QK motifs. biorxiv.orgresearchgate.net | Sequence-dependent stalling at specific motifs (e.g., Arg/Lys-X-Arg/Lys for ketolides). colab.ws | Not primarily known for sequence-specific stalling. | Synergistic action, with Dalfopristin enhancing Quinupristin's binding. mdwiki.org |

The context-dependent nature of TcmX's action is reminiscent of macrolide antibiotics, which also inhibit translation in a peptide sequence-dependent manner. biorxiv.orgbiorxiv.org However, the specific mechanism of sequestering the peptidyl-tRNA's 3' end into the exit tunnel distinguishes this compound from macrolides. biorxiv.orgbiorxiv.org While macrolides can prevent the accommodation of an incoming aminoacyl-tRNA, TcmX only mildly impairs this step, with the primary inhibitory effect stemming from the subsequent sequestration and inhibition of peptide bond formation. biorxiv.orgbiorxiv.org This distinct mode of action makes this compound a promising candidate for the development of new antibiotics that could circumvent existing resistance mechanisms. phys.orgmdpi.com

Investigation of Non-Ribosomal Cellular Effects

Contrary to earlier hypotheses that likened its action to other tetracyclic compounds such as doxorubicin, comprehensive studies have shown that the primary physiological target of this compound is protein synthesis, not DNA metabolism. biorxiv.orgbiorxiv.org

A significant finding in the study of this compound is its lack of activity against DNA-related processes. nih.govbiorxiv.org Despite sharing a planar tetracyclic core with doxorubicin, a known DNA intercalator and topoisomerase inhibitor, TcmX does not inhibit DNA synthesis in living cells. biorxiv.orgbiorxiv.orgresearchgate.net Furthermore, experiments using dual-reporter systems, which can detect either translation inhibition or DNA damage, confirm that TcmX does not trigger the SOS response in bacteria. biorxiv.orgbiorxiv.org The SOS response is a global response to DNA damage, and its absence following TcmX exposure provides strong evidence that the compound does not cause significant DNA lesions. biorxiv.orgbiorxiv.orgresearchgate.net This clearly distinguishes TcmX's mode of action from that of DNA-damaging agents and reinforces that its potent antimicrobial effects are a result of its specific inhibition of ribosomal translation. pdbj.orgnih.gov

Advanced Structural Characterization and Binding Site Analysis

Spectroscopic Methodologies for Structural Elucidation

The determination of the complex chemical structure of Tetracenomycin X relies on a suite of spectroscopic techniques, each providing complementary pieces of information to assemble the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in establishing the precise covalent structure of this compound. The process involves the use of both one-dimensional (1D) and two-dimensional (2D) NMR experiments. Initial structural identification often begins with 1D techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. nih.govnih.govacs.org

For a molecule with the complexity of TcmX, 2D NMR is indispensable for unambiguous assignment. nih.gov Techniques including Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. nih.govacs.org Further correlations are established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range connections (typically 2-3 bonds) between protons and carbons, helping to piece together the carbon skeleton and the placement of functional groups. nih.govacs.org

To determine the relative stereochemistry, through-space correlations are identified using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.govacs.org These experiments detect protons that are close to each other in space, even if they are not directly connected through the bonding network. The analysis of ¹H-¹H correlations through Correlated Spectroscopy (COSY) helps in identifying spin systems of coupled protons. nih.govacs.org Through the cumulative analysis of these 1D and 2D NMR datasets, the complete structure of TcmX and its various natural and engineered analogues have been definitively established. nih.govnih.govacs.org

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical tool for determining the exact molecular weight of this compound. nih.govacs.orgmdpi.com This technique provides a highly accurate mass measurement, which allows for the calculation of the compound's elemental composition and molecular formula. nih.govacs.org

For instance, HRMS was used to deduce the molecular formula of a new tetracenomycin analogue, 8-demethyl-8-O-β-d-fucosyl-tetracenomycin C, as C₂₈H₂₈O₁₅ based on its measured mass-to-charge ratio ([M+H]⁺). nih.gov This level of precision is essential for distinguishing between compounds with very similar structures. Furthermore, MS analysis has been instrumental in the discovery of new TcmX congeners. The identification of 6-hydroxythis compound, for example, was suggested by a mass difference of 16 Daltons compared to TcmX, corresponding to the addition of a single oxygen atom.

Ultraviolet-visible (UV-Vis) spectroscopy provides key information about the chromophore of this compound, which is the part of the molecule responsible for absorbing light. TcmX exhibits a characteristic UV-Vis absorption spectrum, which is typical for the tetracenomycin class of compounds. nih.govnih.govacs.org Studies have shown that the UV-Vis spectra of tetracenomycins are sensitive to the solvent environment and pH. researchgate.net

In addition to absorption, the fluorescence properties of TcmX have been investigated. The compound and its derivatives exhibit weak fluorescence. For TcmX, the emission maximum shows little dependence on solvent polarity, with λmax values around 449-453 nm in methanol, ethanol (B145695), and DMSO. Significant differences in both UV absorption and fluorescence spectra are observed upon structural modifications, such as the 6-hydroxylation in 6-OH-TcmX, indicating that such changes have a profound influence on the molecule's electronic structure. nih.govchemrxiv.org These characteristic spectral properties are valuable for characterization and could potentially be exploited for applications in chemical biology and cell imaging. nih.govchemrxiv.org

Table 1: Spectroscopic Data for this compound and a Related Congener

| Feature | This compound (TcmX) | 6-hydroxythis compound (6-OH-TcmX) | Reference |

|---|---|---|---|

| Molecular Weight | 486 Da (detected) | 502 Da (calculated), 506 Da (detected) | |

| Molecular Formula | C₂₄H₂₂O₁₁ | C₂₄H₂₂O₁₂ | |

| UV-Vis λmax | Dependent on solvent and pH | Shows considerable decrease in absorbance and bathochromic shift compared to TcmX | researchgate.net |

| Fluorescence λmax | ~449-453 nm (in MeOH, EtOH, DMSO) | Exhibits different fluorescence spectrum from TcmX, influenced by 6-hydroxylation | |

| Key NMR Methods | 1D (¹H, ¹³C), 2D (COSY, HSQC, HMBC, NOESY/ROESY) | 1D (¹H, ¹³C), 2D (ROESY, HSQC, HMBC) | nih.govnih.gov |

High-Resolution Mass Spectrometry (MS) for Molecular Characterization

Cryogenic Electron Microscopy (Cryo-EM) for Ribosome-Bound Structures

Recent breakthroughs in structural biology, specifically the application of cryogenic electron microscopy (cryo-EM), have been pivotal in revealing the molecular basis of this compound's activity. By visualizing TcmX in complex with its cellular target, the ribosome, researchers have uncovered its precise binding site and mechanism of inhibition.

Contrary to initial assumptions based on its structural similarity to tetracycline (B611298), cryo-EM studies revealed that TcmX does not bind to the small ribosomal subunit. nih.govrcsb.orghud.ac.ukrcsb.org Instead, it targets the large ribosomal subunit, specifically within the nascent polypeptide exit tunnel (NPET). nih.govrcsb.orghud.ac.ukpdbj.org This tunnel is the path through which newly synthesized proteins exit the ribosome.

High-resolution cryo-EM structures of TcmX bound to both prokaryotic (Escherichia coli 70S) and eukaryotic (human 80S) ribosomes have been solved at resolutions of 2.86 Å and 2.80 Å, respectively. rcsb.orgrcsb.org These structures show a previously unappreciated binding site located adjacent to the well-known binding pocket for macrolide antibiotics. nih.govrcsb.orgrcsb.org This distinct binding location is significant, as it suggests that TcmX would not be subject to existing resistance mechanisms that target the macrolide site. phys.org The binding of TcmX partially obstructs the exit tunnel, allowing for the synthesis of short oligopeptides before translation is ultimately blocked. nih.govrcsb.orgpdbj.org

The high-resolution cryo-EM maps provide a detailed, atomic-level view of the interactions between this compound and the ribosome. The primary interaction involves the tetracyclic core of the TcmX molecule and specific nucleotides of the 23S ribosomal RNA (in prokaryotes) or 28S rRNA (in eukaryotes). rcsb.orgpdbj.org

The key finding is that the planar chromophore of TcmX engages in a π-π stacking interaction with a non-canonical base pair formed by residues U1782 and U2586 (E. coli numbering). nih.govrcsb.orgrcsb.orgbiorxiv.org This stacking interaction positions the antibiotic securely within the exit tunnel. pdbj.orgnih.gov The importance of this interaction is underscored by biochemical data showing that mutating these specific rRNA residues confers resistance to TcmX, directly validating the structural observations. biorxiv.org This precise interaction within a unique ribosomal site distinguishes TcmX from other classes of translation inhibitors and highlights a valuable target for the development of new antibacterial agents. researchgate.netnih.govphys.org

Elucidation of Ribosomal Conformational Changes Induced by this compound Binding

The binding of this compound (TcmX) to the ribosome induces a series of significant and specific conformational changes, which have been elucidated through high-resolution cryogenic electron microscopy (cryo-EM) studies. biorxiv.orgbiorxiv.org Unlike structurally similar compounds such as tetracycline, which targets the small ribosomal subunit, TcmX binds exclusively to the large subunit within the nascent polypeptide exit tunnel (NPET). rcsb.orgnih.govproteopedia.orgphys.org This interaction disrupts the normal function of the peptidyl transferase center (PTC) in a manner that is dependent on the sequence of the nascent polypeptide chain. biorxiv.orgbiorxiv.org

Research has revealed that TcmX's inhibitory action is most potent when a Gln-Lys (QK) motif is present at the C-terminus of the nascent peptide located in the P-site of the ribosome. biorxiv.orgnih.gov The binding of TcmX in this specific context triggers a unique mechanism of translation arrest. biorxiv.orgbiorxiv.org The tetracyclic core of the TcmX molecule directly interacts with the ribosome by stacking onto a non-canonical base pair formed by residues U1782 and U2586 of the 23S rRNA (E. coli numbering). biorxiv.orgrcsb.orgproteopedia.org The significance of these interactions is underscored by the observation that mutations at these sites, as well as at U2609, can confer resistance to the compound. biorxiv.orgbiorxiv.org

The presence of both TcmX and the QK-containing nascent peptide leads to a highly disrupted PTC. biorxiv.org The primary event is the sequestration of the 3'-terminal adenosine (B11128) (A76) of the peptidyl-tRNALys in the P-site. biorxiv.orgbiorxiv.orgnih.gov This sequestration within the drug-occupied exit tunnel prevents its proper positioning for peptide bond formation. This initial displacement triggers a cascade of further conformational adjustments:

The preceding nucleotide of the P-site tRNA, C75, is consequently shifted from its canonical position. biorxiv.org

This shift induces a significant conformational change within the PTC. biorxiv.org

A notable rearrangement involves the base of 23S rRNA residue A2602, which moves to stack against the imidazole (B134444) ring of residue His-3 of the ribosomal protein bL27. biorxiv.org

The sequestered A76 of the P-site tRNA establishes a non-canonical trans Hoogsteen-Hoogsteen base pair with residue A2439 of the 23S rRNA. researchgate.net

This network of interactions, stabilized by TcmX, effectively locks the ribosome in a state incompatible with peptide bond formation, thus inhibiting protein synthesis. biorxiv.orgbiorxiv.org

Research Findings on TcmX-Induced Conformational Changes

Detailed structural and biochemical analyses have provided precise insights into the conformational shifts within the ribosome upon TcmX binding. The following tables summarize these key findings.

Table 1: Key Ribosomal Components in TcmX-Induced Conformational Changes

| Ribosomal Component | Specific Residue/Region | Description of Conformational Change | Reference |

|---|---|---|---|

| 23S rRNA (Large Subunit) | U1782 and U2586 | Forms a non-canonical base pair that serves as a stacking platform for the TcmX tetracyclic core. | biorxiv.orgbiorxiv.orgrcsb.org |

| 23S rRNA (Large Subunit) | A2602 | Base stacks against His-3 of ribosomal protein bL27, indicating a significant PTC rearrangement. | biorxiv.org |

| 23S rRNA (Large Subunit) | A2439 | Forms a non-canonical base pair with the sequestered A76 of the P-site tRNA. | researchgate.net |

| P-site tRNA (peptidyl-tRNALys) | 3' Adenosine (A76) | Sequestered within the nascent polypeptide exit tunnel by TcmX, preventing its participation in peptide bond formation. | biorxiv.orgbiorxiv.orgnih.gov |

| P-site tRNA (peptidyl-tRNALys) | C75 | Shifts its position as a direct result of the sequestration of A76. | biorxiv.org |

| Ribosomal Protein | bL27 (His-3) | The imidazole ring of His-3 stacks against the base of 23S rRNA residue A2602. | biorxiv.org |

Table 2: Summary of Cryo-EM Structural Studies

| Study Focus | Resolution | Ribosomal Complex Analyzed | Key Finding | Reference |

|---|---|---|---|---|

| TcmX with Human Ribosome | N/A | TcmX bound to the human 80S ribosome. | Identified the TcmX binding site within the large subunit's polypeptide exit tunnel, stacking on the U1782-U2586 non-canonical base pair. | rcsb.orgnih.gov |

| TcmX-Dependent Stalling | 2.7 Å | E. coli 70S ribosome stalled on a PQKC-containing mRNA in the presence of TcmX (70S-MAAAPQKC-TcmX). | Revealed the mechanism of translation inhibition involves sequestration of the P-site tRNA's 3' adenosine, leading to a disrupted PTC. | biorxiv.orgbiorxiv.org |

Analog Generation and Structure Activity Relationship Sar Studies of Tetracenomycin X

Strategies for Design and Synthesis of Tetracenomycin X Derivatives

Chemical Synthesis Approaches for Novel Tetracenomycin Scaffolds

While biosynthetic methods are prominent, chemical synthesis offers a route to novel tetracenomycin scaffolds that may not be accessible through biological systems. The structurally related anthracycline family of compounds, which share a four-fused ring aromatic core with tetracenomycins, provides insights into potential synthetic strategies. The synthesis of these complex aromatic polyketides is a significant challenge, often involving multi-step sequences to construct the core ring system and install the various functional groups with correct stereochemistry. Strategies often rely on building blocks corresponding to different ring systems of the molecule and then assembling them.

Biosynthetic Engineering for Diversification of this compound Analogs

Biosynthetic engineering has emerged as a powerful tool for generating a diverse library of this compound analogs. nih.govacs.orgresearchgate.netnih.gov This approach involves the manipulation of the genetic pathways responsible for the production of tetracenomycins in their native or heterologous host organisms, primarily Streptomyces species. nih.govacs.orgresearchgate.netnih.gov

A key strategy involves the use of a "BioBricks" genetic toolbox, which allows for the modular assembly and expression of various biosynthetic genes. nih.govresearchgate.netnih.gov Researchers have successfully expressed the elloramycin (B1244480) biosynthetic gene cluster in a heterologous host, Streptomyces coelicolor, to facilitate the production of various tetracenomycin analogs. nih.govacs.orgresearchgate.netnih.gov This platform enables the engineering of substrate precursor pathways to increase the yield of desired compounds. For instance, overexpression of genes like vhb (hemoglobin from Vitreoscilla stercoraria) to improve oxygen supply and accA2BE (acetyl-CoA carboxylase) to increase the pool of malonyl-CoA extender units has been shown to enhance tetracenomycin production. nih.govresearchgate.netnih.gov

Combinatorial biosynthesis, which involves expressing genes from different biosynthetic pathways together, has been particularly fruitful. nih.govresearchgate.netresearchgate.net For example, co-expression of the tcmO 8-O-methyltransferase and the newly identified tcmD 12-O-methyltransferase from Amycolatopsis sp. A23 led to the generation of Tetracenomycin C and this compound, respectively. nih.govresearchgate.netnih.gov Furthermore, combining the tcmO methyltransferase with the oxygenase urdE from the urdamycin pathway resulted in the production of 6-hydroxy-tetracenomycin C. nih.govresearchgate.netnih.gov

The promiscuity of certain enzymes, such as the glycosyltransferase ElmGT, is another cornerstone of biosynthetic diversification. ElmGT, which is involved in elloramycin biosynthesis, can transfer a wide variety of sugar moieties to the tetracenomycin aglycone. acs.orgresearchgate.netutupub.fi This flexibility has been exploited to create a range of glycosylated tetracenomycin derivatives by introducing different sugar biosynthetic pathways into the producer strain. acs.orgutupub.fi This "glycodiversification" approach has yielded novel compounds with altered biological activities. utupub.fi

Impact of Structural Modifications on Biological Activity and Specificity

Effects of Hydroxylation (e.g., 6-Hydroxythis compound) on Ribosomal Inhibition

The introduction of a hydroxyl group at the 6-position of this compound has a notable impact on its biological profile. The resulting analog, 6-hydroxythis compound (6-OH-TcmX), was isolated from Amycolatopsis sp. A23, the same strain that produces this compound. researchgate.net

| Compound | Antimicrobial Activity | Cytotoxic Activity | In Vitro Protein Synthesis Inhibition |

| This compound | Higher | Higher | Comparable to 6-OH-TcmX |

| 6-Hydroxythis compound | Lower | Lower | Comparable to TcmX |

Influence of Glycosylation on Target Selectivity and Potency

Glycosylation, the attachment of sugar moieties, plays a critical role in modulating the biological activity of tetracenomycins. acs.orgutupub.fi The promiscuous glycosyltransferase ElmGT from the elloramycin biosynthetic pathway has been instrumental in generating a library of glycosylated tetracenomycin analogs. acs.orgresearchgate.netnih.gov This enzyme can transfer a variety of deoxysugars to the 8-position of the tetracenomycin core. acs.orgnih.gov

Studies have shown that glycosylation of 8-demethyl-tetracenomycin C can eliminate the cytotoxicity observed with the aglycone. utupub.fi However, the attachment of sugar moieties also tends to significantly decrease antibacterial activity. utupub.fi The nature of the sugar can influence target specificity against different bacterial strains. utupub.fi For instance, while some glycosylated derivatives show moderate antiproliferative activity, many are less potent than the non-glycosylated parent compounds. acs.org The carbohydrate moiety is thought to play a role in the molecule's interaction with the mammalian ribosomal subunit. researchgate.net

The flexibility of ElmGT towards various TDP-deoxysugar donors has enabled the creation of numerous new tetracenomycin analogs, which are valuable for investigating the role of the carbohydrate in binding to the ribosomal polypeptide exit channel. nih.govacs.org

Role of O-Methylations in Ribosomal Binding Affinity and Spectrum of Activity

O-methylation at specific positions of the tetracenomycin scaffold is crucial for its biological activity. The presence of O-methyl groups at the 8- and 12-positions is thought to enhance the binding of the compound to the polypeptide exit channel of the large ribosomal subunit. nih.gov For example, this compound and Tetracenomycin C, which possess these methylations, are among the most potent compounds in this family. nih.gov

The generation of analogs with different methylation patterns through biosynthetic engineering has helped to elucidate the role of these modifications. nih.gov For instance, the methylation of either the sugar moiety or the aglycone in glycosylated derivatives has been observed to increase cytotoxicity. utupub.fi In contrast, the complete absence of the 4-OH group, as seen in the inactive isomer O4-Me-Tcm C, highlights the critical role of this specific hydroxyl group in ribosome binding and subsequent biological activity. mdpi.comsciforum.net The lack of both antimicrobial activity and in vitro protein synthesis inhibition in this isomer underscores the importance of the 4-OH group for target engagement. mdpi.comsciforum.net

Rational Design Principles for Enhancing Target Specificity

A significant challenge in the development of this compound (TcmX) as a clinical antibiotic is its lack of specificity, as it inhibits protein synthesis in both bacterial and human ribosomes. biorxiv.orgbiorxiv.org This necessitates rational design strategies to create derivatives with enhanced selectivity for the bacterial target. The core principle for designing more specific TcmX analogs is to exploit the subtle yet critical structural differences between the prokaryotic and eukaryotic ribosomal exit tunnels where the antibiotic binds. biorxiv.orgnih.govcreative-biolabs.com Although the immediate binding pocket for TcmX is highly conserved across species, specific variations in the surrounding architecture provide opportunities for structure-guided modifications aimed at improving the therapeutic index. biorxiv.orgresearchgate.net

Research has focused on identifying unique features within the bacterial ribosome's nascent polypeptide exit tunnel that are absent in its human counterpart. By modifying the TcmX scaffold to interact with these bacteria-specific elements, it is possible to increase the binding affinity for the intended target while simultaneously decreasing its affinity for the human ribosome, thereby mitigating off-target effects and cytotoxicity. biorxiv.orgutupub.fi

Approaches for Differentiating Binding to Bacterial versus Human Ribosomes

Cryo-electron microscopy (cryo-EM) studies have been instrumental in comparing the TcmX binding site in E. coli 70S ribosomes and human 80S ribosomes. researchgate.net These structural analyses have revealed that while the tetracyclic core of TcmX makes similar interactions in both species, there are exploitable differences in the surrounding ribosomal RNA (rRNA) and protein landscape. biorxiv.orgresearchgate.net

The most promising approach for enhancing specificity stems from the discovery of a structural divergence located approximately 10 Å from the O-methyl group on ring D of the bound TcmX molecule. biorxiv.orgbiorxiv.org In the bacterial ribosome, there is a distinct cavity in this region. biorxiv.orgbiorxiv.org However, in the human ribosome, access to this corresponding space is obstructed by the base of residue U1591 of the 28S rRNA. biorxiv.orgbiorxiv.org

This key difference forms the basis of a targeted design strategy:

Introduction of Steric Bulk: The rational design approach involves creating TcmX derivatives that feature a carefully selected side chain at the position corresponding to the D-ring's O-methyl group. biorxiv.org

Exploiting the Bacterial-Specific Cavity: The hypothesis is that a derivative with a suitable side chain would be able to occupy the unique cavity present in the bacterial ribosome. This additional interaction would lead to a greater binding affinity and, consequently, enhanced specificity for the bacterial target. biorxiv.orgbiorxiv.org

Inducing a Steric Clash: Conversely, the same side chain on the TcmX analog would sterically clash with residue U1591 in the human ribosome, preventing or weakening the binding of the drug to the off-target human ribosome. biorxiv.org

Studies on natural congeners of TcmX have further informed structure-activity relationship (SAR) models. For instance, the complete loss of activity in a TcmX isomer where the 4-OH group is methylated underscores the critical role of this hydroxyl group in ribosome binding, suggesting it should be preserved in future designs. mdpi.comsciforum.net In contrast, modifications at other positions, such as 6-hydroxylation, were found to reduce antibacterial and cytotoxic activity without comparably affecting the inhibition of protein synthesis in vitro, pointing towards an influence on cell penetration rather than target binding itself. mdpi.com

Another explored avenue is the glycosylation of the TcmX scaffold. Attaching various sugar moieties to an aglycone precursor, 8-demethyl-tetracenomycin C, was shown to successfully eliminate the cytotoxicity associated with the parent compounds. utupub.fi However, this approach also led to a significant decrease in antibacterial activity, indicating that while glycosylation can effectively address toxicity, it may also interfere with target engagement or cell entry, requiring a delicate balance in future analog designs. utupub.fi

The table below summarizes the findings from studies on TcmX and its analogs, highlighting modifications and their impact on activity, which guides the rational design of more specific compounds.

| Compound/Modification | Key Structural Feature/Change | Observed Effect on Activity/Binding | Implication for Rational Design |

| This compound (TcmX) | Parent compound | Inhibits both bacterial and human ribosomes. biorxiv.orgbiorxiv.org | Baseline for specificity enhancement. |

| TcmX Isomer (O⁴-Me-Tcm C) | Methylation of the 4-OH group. | Complete loss of antimicrobial and protein synthesis inhibition activity. mdpi.comsciforum.net | The 4-OH group is essential for ribosome binding and should not be modified. mdpi.comsciforum.net |

| 6-hydroxy-TcmX | Hydroxylation at the C6 position. | Lowered antimicrobial and cytotoxic activity, but comparable in vitro protein synthesis inhibition to TcmX. mdpi.comsciforum.net | Suggests C6 modification primarily affects cell penetration, not target binding. |

| Glycosylated Analogs | Addition of various sugar moieties. | Eliminated cytotoxicity but also significantly lowered antibacterial activity. utupub.fi | Glycosylation can reduce toxicity but must be optimized to retain antibacterial potency. |

| Hypothetical Derivative | Addition of a side chain near the D-ring. | Designed to fit into a bacterial-specific cavity and clash with the human ribosome structure. biorxiv.org | This is a primary strategy to improve specificity for the bacterial ribosome. biorxiv.orgbiorxiv.org |

Cellular Responses and Bacterial Resistance Mechanisms to Tetracenomycin X

Cellular Mechanisms of Action in Eukaryotic Cells (non-clinical)

Tetracenomycin X, an aromatic polyketide, demonstrates distinct antitumour activity by intervening in core cellular processes. researchgate.net Research, particularly in lung cancer cell lines, has elucidated a mechanism centered on cell cycle disruption, which is notably independent of inducing apoptosis or autophagy. nih.govnih.gov

Studies have shown that this compound selectively inhibits the proliferation of lung cancer cells, such as A549 and H460, while having less impact on normal lung fibroblasts. researchgate.netresearchgate.net The primary antitumor mechanism identified is the induction of cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov This halt in the cell cycle progression prevents cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division. mdpi.com This effect is attributed to the compound's ability to modulate key regulatory proteins of the cell cycle, specifically Cyclin D1 and its associated cyclin-dependent kinase, CDK4. mdpi.com

The G0/G1 phase arrest induced by this compound is a direct consequence of the downregulation of Cyclin D1. researchgate.netnih.gov The mechanism behind this reduction is twofold. mdpi.commdpi.com Firstly, this compound directly promotes the proteasomal degradation of the Cyclin D1 protein. researchgate.netresearchgate.net This was substantiated in experiments where the proteasome inhibitor MG132 was shown to reverse the this compound-mediated downregulation of Cyclin D1. researchgate.netresearchgate.net Conversely, the use of cycloheximide, a protein synthesis inhibitor, enhanced the degradation of Cyclin D1 in the presence of this compound. researchgate.netresearchgate.net

Secondly, the compound indirectly contributes to the reduction of Cyclin D1 levels through the activation of specific signaling pathways. nih.govnih.gov

This compound activates the phosphorylation of p38 and c-JUN proteins, which are components of the MAP Kinase (MAPK) signaling system. researchgate.netnih.gov The activation of these specific upstream kinases leads to the subsequent downregulation of Cyclin D1. researchgate.netmdpi.commdpi.com This indicates that the p38 and c-JUN signaling cascade is, at least in part, a crucial element of the molecular mechanism through which this compound exerts its antimitotic effects. researchgate.netnih.gov

Table 1: Summary of this compound's Effects on Eukaryotic Cancer Cells

| Cellular Process | Effect of this compound | Key Molecular Mediators | Affected Cell Lines | Reference(s) |

|---|---|---|---|---|

| Cell Cycle | Arrest at G0/G1 Phase | Downregulation of Cyclin D1 and CDK4 | A549, H460 | researchgate.net, mdpi.com |

| Protein Regulation | Downregulation of Cyclin D1 | Proteasomal Degradation, Activation of p38/c-JUN | A549, H460 | researchgate.net, nih.gov, mdpi.com |

| Signal Transduction | Activation (Phosphorylation) | p38, c-JUN | A549, H460 | researchgate.net, nih.gov |

| Cell Death Pathways | No significant induction | N/A (Distinct from apoptosis and autophagy) | A549, H460 | nih.gov, nih.gov |

A significant aspect of this compound's mechanism of action is that its antitumor activity is not dependent on the induction of apoptosis (programmed cell death) or autophagy. researchgate.netnih.govnih.gov Flow cytometry analysis using Annexin V-FITC/PI staining did not show a significant increase in the rate of apoptosis in cancer cells treated with this compound. nih.gov Furthermore, analysis of key proteins involved in apoptosis (like DR5, Bcl-2, and Bax) and autophagy (such as LC-3B and p62) revealed inconsistent or no significant changes, confirming that these pathways are not the primary effectors of the compound's anticancer activity. nih.gov

Activation of p38 and c-JUN Signaling Pathways in Cellular Response

Bacterial Resistance Mechanisms to this compound

While this compound shows activity in eukaryotic cells, its primary role as an antibiotic is defined by its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. biorxiv.orgnih.gov Its mechanism of action is reminiscent of macrolide antibiotics in that it can inhibit translation in a sequence-dependent manner, but it binds to a different site, meaning there is no cross-resistance. biorxiv.orguni-muenchen.de

This compound inhibits bacterial translation by binding within the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit. biorxiv.orguni-muenchen.de The binding site is highly specific, with the tetracyclic chromophore of the antibiotic stacking onto a non-canonical base pair formed by residues U2586 and U1782 in the Escherichia coli 23S ribosomal RNA (rRNA). biorxiv.orgbiorxiv.orgresearchgate.net

Consequently, mutations in the rRNA can confer resistance to the antibiotic. biorxiv.orguni-muenchen.de Specific mutations in the E. coli 23S rRNA that have been identified to cause resistance to this compound include changes at positions U1782, U2586, and U2609. biorxiv.orguni-muenchen.de These mutations likely disrupt the precise conformation of the binding pocket, preventing this compound from effectively docking within the ribosomal exit tunnel and thereby allowing protein synthesis to proceed. researchgate.net

**Table 2: Identified 23S rRNA Mutations Conferring Resistance to this compound in *E. coli***

| rRNA Residue | Role in Binding | Effect of Mutation | Reference(s) |

|---|---|---|---|

| U1782 | Forms a non-canonical base pair with U2586 that TcmX stacks upon. | Confers resistance by disrupting the antibiotic binding site. | biorxiv.org, biorxiv.org, researchgate.net |

| U2586 | Forms a non-canonical base pair with U1782 that TcmX stacks upon. | Confers resistance by disrupting the antibiotic binding site. | biorxiv.org, biorxiv.org, researchgate.net |

| U2609 | Located in the nascent peptide exit tunnel near the binding site. | Confers resistance, likely by altering the conformation of the binding pocket. | biorxiv.org, uni-muenchen.de, researchgate.net |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 54707603 |

| MG132 | 4125 |

| Cycloheximide | 6197 |

Analysis of Cross-Resistance Profiles with Established Antibiotic Classes

A critical aspect of evaluating any new antimicrobial agent is understanding its potential for cross-resistance with existing antibiotic classes. Cross-resistance, where resistance to one antibiotic confers resistance to another, can significantly limit the clinical utility of a new drug. Extensive research into the mechanism of action of this compound has revealed a low probability of cross-resistance with several major classes of antibiotics, a promising feature in the fight against multidrug-resistant bacteria.

The primary reason for this lack of cross-resistance lies in the unique binding site of this compound on the bacterial ribosome. Unlike many other protein synthesis inhibitors, this compound binds to the large ribosomal subunit (50S) within the nascent polypeptide exit tunnel. biorxiv.orgbvsalud.org This site is distinct from the binding locations of other well-known antibiotic classes that also target the ribosome.

For instance, the tetracycline (B611298) class of antibiotics, despite a structural similarity in their core, binds to the small ribosomal subunit (30S). biorxiv.org Macrolides and streptogramins B, on the other hand, do bind to the large ribosomal subunit's exit tunnel, but at a site opposite to that of this compound. biorxiv.orgbvsalud.orgbiorxiv.org This fundamental difference in the molecular target interaction means that bacterial resistance mechanisms developed against tetracyclines or macrolides are generally ineffective against this compound. biorxiv.orgbvsalud.orgbiorxiv.orgutupub.fi Consequently, bacterial strains that have acquired resistance to these established antibiotics are not expected to be inherently resistant to this compound. biorxiv.orgbvsalud.org

This lack of cross-resistance is supported by the observed activity of this compound against clinically significant drug-resistant pathogens. Studies have demonstrated its moderate antibacterial activity against strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). biorxiv.orgnih.gov

Detailed Research Findings:

Research has identified that this compound shows moderate activity against a number of drug-resistant pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for this compound against these challenging strains.

| Bacterial Strain | Antibiotic Resistance Profile | This compound MIC (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant to beta-lactam antibiotics | 32-64 | nih.gov |

| Vancomycin-resistant Enterococci (VRE) | Resistant to vancomycin | 32-64 | nih.gov |

The moderate MIC values indicate that while this compound is active against these resistant strains, its potency may be lower compared to some first-line antibiotics against susceptible bacteria. However, its effectiveness in the face of established resistance mechanisms highlights its potential as a lead compound for the development of new antibiotics. The unique binding site and the resulting lack of cross-resistance make it an attractive scaffold for further optimization to enhance its antimicrobial potency. biorxiv.orgbiorxiv.org

It is important to note that while cross-resistance with ribosome-targeting antibiotics is not a primary concern, resistance to this compound can emerge through specific mutations. Studies have identified that mutations in the 23S ribosomal RNA at positions such as U2586, U2609, and U1782 (in E. coli) can confer resistance to this compound. biorxiv.org These mutations, however, are distinct from those that cause resistance to other antibiotic classes.

Future Research Directions and Potential Applications Non Clinical

Further Elucidation of Underexplored Biosynthetic Pathways and Enzymes

The biosynthesis of tetracenomycins is orchestrated by type II polyketide synthases (PKSs), which assemble the characteristic polycyclic aromatic structure from simple acyl-CoA precursors. researchgate.net While the core pathway to the precursor tetracenomycin C (Tcm C) is relatively well-understood, involving a minimal PKS cassette (tcmKLM), cyclases, and methyltransferases, significant gaps in knowledge remain, offering avenues for future investigation. mdpi.com

A key area for exploration is the detailed characterization of the tailoring enzymes that dictate the final structure and activity of Tetracenomycin X. The conversion of the penultimate intermediate, tetracenomycin C, to the more potent this compound requires the action of a specific 12-O-methyltransferase, the product of the tcmD gene. nih.govresearchgate.net Further biochemical and structural studies on TcmD could reveal its substrate specificity and catalytic mechanism, enabling its use as a predictable biocatalytic tool.

Moreover, the discovery of novel analogs like 6-hydroxythis compound (6-OH-TcmX) from Amycolatopsis species points to the existence of yet-uncharacterized biosynthetic machinery. nih.gov The enzyme responsible for this C-6 hydroxylation has not been definitively identified within the known tetracenomycin biosynthetic gene clusters (BGCs). chemrxiv.org Identifying and characterizing this novel oxygenase is a critical research goal. This could be achieved through genome mining of the producing strain, followed by heterologous expression and in vitro assays to confirm its function. Understanding this enzyme could allow for the regioselective hydroxylation of the tetracenomycin scaffold, a modification known to significantly impact biological activity. chemrxiv.orgresearchgate.net

Another underexplored enzyme is the TcmI cyclase, which catalyzes a critical aromatic rearrangement to form the fourth ring of the tetracenomycin core. pnas.orgresearchgate.netresearchgate.net While its structure has been determined, a deeper understanding of its mechanism could provide insights into controlling the complex cyclization cascades that generate polyketide diversity. researchgate.net Similarly, the bifunctional TcmN protein, which contains both a cyclase/aromatase (ARO/CYC) domain for early ring formations and a methyltransferase domain, warrants further study. pnas.orguniprot.orgamanote.com Elucidating how these two distinct activities are coordinated within a single polypeptide could inform the design of novel multifunctional PKS enzymes.

Key Research Questions for Underexplored Biosynthetic Enzymes:

| Enzyme/Complex | Gene(s) | Known Function | Research Gap |

|---|---|---|---|

| TcmD | tcmD | 12-O-methylation of Tcm C to Tcm X | Detailed kinetic and structural characterization. |

| Novel Oxygenase | Unknown | C-6 hydroxylation of Tcm X | Identification, isolation, and characterization of the enzyme. |

| TcmN | tcmN | Bifunctional cyclase and 3-O-methyltransferase | Mechanism of coordination between its two functional domains. |

Advanced Combinatorial Biosynthesis for Broadening Analog Libraries

Combinatorial biosynthesis stands out as a powerful strategy for generating novel this compound analogs that are difficult to access through traditional chemical synthesis. utupub.fi This approach involves the rational mixing and matching of biosynthetic genes from different pathways to create new chemical structures. The tetracenomycin pathway is particularly amenable to this strategy due to the modularity of its PKS and the promiscuity of some of its tailoring enzymes. utupub.fiacs.org

A promising avenue is the expansion of glycodiversification. The glycosyltransferase ElmGT from the elloramycin (B1244480) pathway has demonstrated remarkable flexibility, capable of attaching a wide variety of deoxysugars to the tetracenomycin core. nih.govacs.org By co-expressing the TcmX aglycone pathway with gene clusters for the biosynthesis of diverse and unusual sugars, a large library of novel glycosylated tetracenomycins can be generated. utupub.fiacs.org Future work could focus on discovering or engineering glycosyltransferases with altered or expanded substrate specificities to further broaden the scope of accessible sugar decorations. acs.org

Another key strategy is the engineering of the polyketide backbone itself. Hybrid PKSs can be created by combining the minimal PKS module of the tetracenomycin pathway with initiation modules from other PKSs, leading to the production of analogs with different starter units. plos.org Furthermore, tailoring enzymes from other pathways can be introduced into a TcmX-producing host. For example, co-expression of the urdE oxygenase from the urdamycin pathway with tetracenomycin biosynthetic genes resulted in the production of 6-hydroxy-tetracenomycin C. nih.govresearchgate.netbiorxiv.org This approach can be systematically expanded by screening a wide range of tailoring enzymes (e.g., oxygenases, reductases, halogenases) from various actinomycete BGCs for their ability to modify the TcmX scaffold.

The development of standardized genetic toolkits, such as the BioBricks® platform, has significantly streamlined these efforts. nih.govresearchgate.netacs.org These platforms allow for the rapid assembly and expression of multiple gene constructs for metabolic engineering in host strains like Streptomyces coelicolor. nih.govresearchgate.net Future research will likely focus on optimizing these host strains and expression systems to improve the yields and complexity of the novel analogs produced. acs.org

High-Throughput Screening and Structure-Guided Rational Design for Optimized this compound Analogs

The creation of large analog libraries through combinatorial biosynthesis necessitates the parallel development of high-throughput screening (HTS) methods to identify molecules with desired properties. Target-oriented screening using reporter microorganisms is a particularly effective approach. researchgate.net For instance, dual-reporter systems, such as pDualrep2, can be used to rapidly screen for compounds that specifically inhibit protein synthesis, the known mechanism of TcmX, while simultaneously flagging compounds that cause general toxicity through other mechanisms like DNA damage. researchgate.netactanaturae.ru This allows for the efficient identification of promising candidates from complex mixtures or large libraries.

Complementing HTS is the strategy of structure-guided rational design. The availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of this compound bound to the bacterial ribosome provides an atomic-level blueprint of its interactions. researchgate.netresearchgate.net These structures reveal the crucial role of specific functional groups, such as the 4-hydroxyl group, in binding to the polypeptide exit tunnel. researchgate.net This knowledge is invaluable for the rational design of new analogs. For example, the discovery that the isomeric compound O⁴–Me-tetracenomycin C, which lacks the critical 4-hydroxyl group, is completely inactive validates the structural data and underscores the power of this approach. researchgate.net

Future research can use these structural insights to guide modifications of the TcmX scaffold. For instance, medicinal chemists can design modifications aimed at enhancing interactions with the ribosomal target or introducing new contacts to improve potency or alter specificity. The discovery that 6-hydroxylation reduces antibacterial activity but retains protein synthesis inhibition ability suggests that this position is a key site for modification to fine-tune the compound's properties. nih.govchemrxiv.orgresearchgate.net By combining the structural data with combinatorial biosynthesis, researchers can focus on generating analogs with modifications at specific, rationally chosen positions.

Expanding Understanding of this compound Interactions in Diverse Microbial Systems

Current knowledge of this compound's biological activity is largely centered on its potent inhibition of protein synthesis by binding to the large ribosomal subunit. utupub.figoogle.ruorcid.org However, its role and interactions within complex microbial ecosystems remain largely unexplored. TcmX is produced by various Streptomyces and Amycolatopsis strains, which are often found in competitive, microbe-rich environments like soil, marine sediments, and insect microbiomes. researchgate.netnih.gov This suggests that TcmX likely plays a significant ecological role, potentially as a weapon in inter-species competition for resources.

Furthermore, understanding the context of TcmX production in its native host is crucial. Investigating the regulatory networks that control the expression of the TcmX biosynthetic gene cluster in response to environmental cues or the presence of competing microbes could provide insights into its natural function. This knowledge could also be harnessed to improve the production of TcmX and its analogs in industrial fermentation settings.

Computational Modeling and Simulation for Predictive Activity and Specificity

Computational approaches are becoming indispensable tools in natural product research and offer significant potential for accelerating the development of optimized this compound analogs. Molecular docking and molecular dynamics (MD) simulations can provide predictive insights into the binding of novel analogs to the ribosome, helping to prioritize synthetic or biosynthetic efforts. researchgate.nettjpr.org

Building on the existing cryo-EM structures, computational models can be used to simulate how specific modifications to the TcmX scaffold would affect its binding affinity and conformation within the ribosomal exit tunnel. researchgate.net For example, simulations could predict the impact of adding or removing functional groups, altering stereochemistry, or attaching different sugar moieties. This predictive power allows researchers to perform in silico screening of virtual compound libraries, focusing resources on the most promising candidates.

Computational methods are also crucial for understanding enzyme mechanisms. Quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can be used to model the catalytic cycles of key biosynthetic enzymes like the TcmN cyclase/methyltransferase or the TcmI cyclase. acs.org Elucidating these reaction mechanisms at a theoretical level can guide protein engineering efforts aimed at creating enzymes with novel specificities for producing desired analogs. nih.gov For instance, docking simulations combined with mutagenesis have already been used to probe the active site pocket of the Tcm ARO/CYC, revealing key residues that control cyclization specificity. nih.gov Expanding these computational studies across the entire biosynthetic pathway will provide a powerful predictive platform for the rational engineering of novel polyketides.

Q & A

Q. What is the primary mechanism of action of Tetracenomycin X in bacterial protein synthesis?

this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, distinct from tetracyclines (which target the 30S subunit). This interaction disrupts peptide bond formation, as confirmed through cryo-electron microscopy (cryo-EM) and ribosomal profiling . Methodological validation involves comparative ribosomal binding assays using radiolabeled antibiotics and competitive inhibition studies with tetracycline derivatives .

Q. How does this compound exert antitumor activity in lung cancer cells?